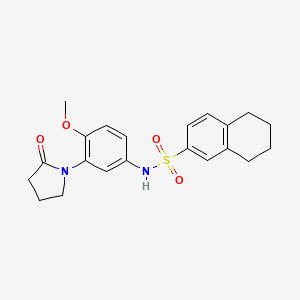

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

描述

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a substituted phenyl group. The phenyl substituent includes a 4-methoxy group and a 3-(2-oxopyrrolidin-1-yl) moiety, which introduces both electron-donating and hydrogen-bonding capabilities.

4-methoxy). This positional isomerism may influence binding affinity and pharmacokinetics, though comparative studies are unavailable.

属性

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-27-20-11-9-17(14-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h8-11,13-14,22H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJSGWEBXKJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the pyrrolidinone ring: This can be achieved through the cyclization of an appropriate amide precursor under acidic or basic conditions.

Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Coupling with the tetrahydronaphthalene sulfonamide: This step can be carried out using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

化学反应分析

Types of Reactions

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the pyrrolidinone ring can produce a pyrrolidine derivative.

科学研究应用

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several sulfonamide derivatives, particularly those containing tetrahydronaphthalene and heterocyclic substituents. Key comparisons include:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Impact on Receptor Selectivity :

- The biphenyl sulfonamide in (R)-YNT-3708 ((R)-18) demonstrates that modifying the sulfonamide moiety (e.g., adding a pyridinyl acrylamide group) can reverse orexin receptor selectivity (OX1R vs. OX2R) . For the target compound, the 2-oxopyrrolidin-1-yl group may similarly influence receptor interactions through conformational rigidity or hydrogen bonding.

Heterocyclic Modifications: Pyridazinone (CAS 921831-74-5) and methylsulfonylpyridazine (CAS 921793-23-9) substituents introduce polar or electron-withdrawing groups, which could alter pharmacokinetic properties such as absorption and half-life compared to the target compound’s pyrrolidinone group .

Molecular Weight and Drug-Likeness :

- The target compound (MW 399.5) falls within the typical range for CNS-active drugs (MW < 500), whereas (R)-YNT-3708 (MW 634.7) may face challenges in blood-brain barrier penetration despite its high potency .

生物活性

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound with significant potential in biological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O4S, with a molecular weight of approximately 400.5 g/mol. It features a complex structure that includes a sulfonamide group, a tetrahydronaphthalene moiety, and a pyrrolidinone derivative. This unique combination may confer distinct pharmacological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C21H24N2O4S |

| Molecular Weight | 400.5 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Sulfonamide, Methoxy, Pyrrolidinone |

Research indicates that this compound primarily interacts with the sigma-1 receptor , which plays a crucial role in calcium signaling and cellular functions such as survival and neurotransmitter modulation. By binding to this receptor, the compound may enhance calcium influx in cells and influence various signaling pathways critical for neuroprotection and potential therapeutic applications in neurodegenerative diseases .

Therapeutic Applications

- Neuroprotection : The compound has shown promise in studies related to neurodegenerative diseases due to its interaction with sigma receptors. It may help in protecting neuronal cells from apoptosis.

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting key growth factor receptors such as VEGFR-2 .

- Anxiety and Depression : The modulation of sigma receptors indicates potential applications in treating mood disorders, providing a basis for further research into its psychotropic effects.

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells .

- Antiproliferative Activity : In vitro assays on human cancer cell lines (e.g., HepG2 and MCF-7) revealed that certain analogs showed IC50 values ranging from 8.4 to 10.4 µM, indicating potent cytotoxic effects compared to standard treatments .

- Apoptosis Induction : The compound was found to induce apoptosis significantly in cancer cells by activating caspase pathways, suggesting its potential as an anticancer agent .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Contains a pyrrolidinone moiety | Lacks additional methoxy substitution |

| N-(4-methoxyphenyl)-2-(4-hydroxyphenyl)acetamide | Similar acetamide structure | Lacks the pyrrolidinone ring |

| 2-(cyclopentylthio)-N-(4-methoxyphenyl)acetamide | Contains a cyclopentylthio group | Alters hydrophobic interactions |

The structural diversity among these compounds highlights the potential for targeted modifications aimed at enhancing specific biological activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and cyclization. For example, sulfanilamide derivatives (e.g., in ) are often prepared using dioxane as a solvent with oxalyl chloride as a coupling agent. Key steps include:

- Reagent Ratios : A 1:1 molar ratio of sulfanilamide to aryl amine derivatives, with excess oxalyl chloride (2:1) to ensure complete acylation .

- Characterization : Confirm intermediate purity via FTIR (e.g., carbonyl stretch at ~1679 cm⁻¹ for oxalamide groups) and ¹H/¹³C NMR (e.g., methoxy protons at δ3.82 ppm and aromatic protons between δ6.86–7.97 ppm) .

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product.

Q. How can researchers determine the solubility profile of this sulfonamide in common laboratory solvents?

- Methodological Answer : Solubility can be assessed via gravimetric analysis or HPLC.

- Procedure : Dissolve 10 mg of the compound in 1 mL of solvents (e.g., DMSO, methanol, acetonitrile) under sonication for 30 minutes. Centrifuge and quantify undissolved material via UV-Vis spectroscopy (λmax ~280 nm for aromatic systems) .

- SPE Insights : highlights that polar aprotic solvents like DMSO enhance solubility, while non-polar solvents (e.g., hexane) show poor miscibility.

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer : Use complementary techniques:

- FTIR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) .

- NMR : ¹H NMR detects methoxy groups (singlet at δ3.82 ppm) and tetrahydronaphthalene protons (δ1.5–2.8 ppm for CH₂ groups). ¹³C NMR confirms quaternary carbons (e.g., sulfonamide-SO₂ at ~142 ppm) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode for [M+H]⁺ ion).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch solvent variations (e.g., DMSO concentration ≤0.1%) .

- Metabolic Stability : Use liver microsome assays (e.g., rat/human) to assess CYP450-mediated degradation. ’s SPE protocols can isolate metabolites for LC-MS/MS analysis .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies.

Q. What strategies are recommended for studying structure-activity relationships (SAR) of the tetrahydronaphthalene and pyrrolidinone moieties?

- Methodological Answer :

- Analog Synthesis : Replace the methoxy group with halogens (e.g., -F, -Cl) or alkyl chains to evaluate electronic/steric effects. highlights similar modifications in naphthalene-based heterocycles .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict binding affinities to target proteins (e.g., kinases) .

- Biological Testing : Use fluorescence polarization assays to measure target engagement (e.g., ’s spectrofluorometric protocols for benzamide derivatives) .

Q. How can researchers optimize analytical methods for detecting this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Follow ’s SPE protocol: Acidify samples to pH 2–3, load onto Oasis HLB cartridges, elute with methanol, and concentrate under nitrogen .

- LC-MS/MS Parameters : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions for [M+H]⁺ → fragment ions (e.g., m/z 430 → 285 for sulfonamide cleavage) .

- Validation : Assess recovery rates (≥80%), LOD (≤1 ng/mL), and matrix effects (<15% CV) per FDA guidelines.

Q. What experimental designs are suitable for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24 hours. Quench reactions with NH₄OH/HCl and analyze degradation products via UPLC-PDA .

- Kinetic Studies : Calculate t₁/₂ using first-order kinetics. ’s pyrimidine carboxylate stability protocols can be adapted for Arrhenius plot analysis .

- Solid-State Stability : Store samples at 25°C/60% RH and monitor crystallinity changes via PXRD every 30 days .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound from ethanol/water (9:1) and repeat DSC analysis (heating rate: 10°C/min). Compare with ’s decomposition profile .

- Spectral Calibration : Use internal standards (e.g., TMS for NMR, polystyrene for FTIR) to ensure instrument accuracy.

- Collaborative Testing : Share samples with independent labs for cross-validation (e.g., round-robin studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。